

GSK805 dosage and administration for in vivo experiments

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Compound of Interest

Compound Name: GSK805

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GSK805: In Vivo Dosing and Administration Protocols

For Researchers, Scientists, and Drug Development Professionals

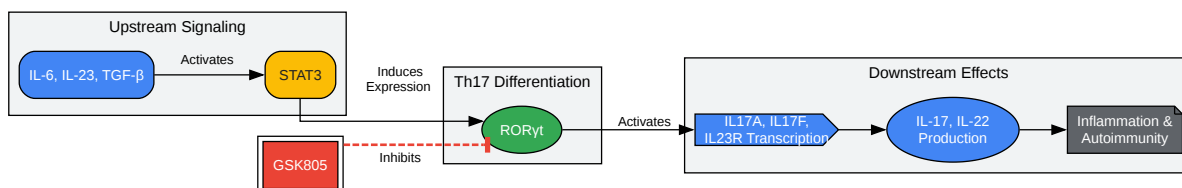
Introduction

GSK805 is a potent, selective, orally bioavailable, and CNS penetrant inverse agonist of the Retinoid-related orphan receptor gamma t (RORyt).[1][2] RORyt is a lineage-defining transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[3][4] Th17 cells are key mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases. By inhibiting RORyt, **GSK805** effectively suppresses the Th17 transcriptional network, leading to reduced production of pro-inflammatory cytokines such as IL-17A and IL-22.[3][5] This makes **GSK805** a valuable pharmacological tool for studying Th17-mediated biology and a potential therapeutic candidate for autoimmune disorders.[3] These application notes provide detailed protocols for the in vivo use of **GSK805** in established preclinical models of autoimmunity.

Mechanism of Action: RORyt Inhibition

The differentiation of naïve CD4⁺ T cells into Th17 cells is driven by cytokines like IL-6, IL-23, and TGF- β . [6] This stimulation activates the transcription factor STAT3, which is crucial for inducing the expression of RORyt.[6] RORyt then binds to the promoter regions of target genes, including IL17A, IL17F, and IL23R, driving the pro-inflammatory Th17 phenotype.[6][7]

GSK805 binds to the ligand-binding domain of ROR γ t, inhibiting its transcriptional activity and thereby blocking Th17 cell differentiation and effector function.[3][4]



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Caption: GSK805 inhibits the ROR γ t-driven Th17 signaling pathway.

Quantitative Data Summary

Table 1: In Vitro Activity of GSK805

Parameter	Value	Cell Type / Assay	Reference
pIC ₅₀ (ROR γ t)	8.4	Cell-based nuclear receptor reporter assay	[1]
Effective Conc.	0.5 μ M	Naïve CD4 ⁺ T cells (murine)	[3]
Effect	Inhibited IL-17 production comparably to 2.5 μ M of TMP778	Th17 polarizing conditions	[3]

Table 2: Summary of GSK805 In Vivo Experiments

Animal Model	Dosage & Administration	Duration	Key Findings	Reference(s)
EAE (Multiple Sclerosis Model)	10 mg/kg, daily oral gavage	Prophylactic, from Day 0 for ~20-35 days	Significantly ameliorated disease severity.	[1] [3] [8]
EAE (Multiple Sclerosis Model)	30 mg/kg, oral gavage	Therapeutic, after disease induction	Reduced CNS-infiltrating IL-17 & IFN γ producing T cells.	[1] [3] [8]
Colitis (II10-/- mice)	10 mg/kg, daily oral gavage	2 weeks (therapeutic)	Reduced frequency of colonic Th17 cells and histologic signs of inflammation.	[5]
Colitis (T-cell transfer)	10 mg/kg, daily oral gavage	2 weeks (therapeutic)	Reduced frequency of colonic Th17 cells and fecal lipocalin-2.	[5]
C. rodentium Infection	10 mg/kg, daily oral gavage	Started day -1, for duration of experiment	Reduced Th17 cells but preserved protective ILC3 responses.	[5]

Experimental Protocols

General Guidelines for In Vivo Administration

1. Compound Preparation: **GSK805** is typically administered as a suspension. A common vehicle is corn oil.[\[5\]](#)

- **Stock Solution:** To ensure solubility, first prepare a concentrated stock solution of **GSK805** in a suitable solvent like DMSO.
- **Working Solution:** For oral gavage, the DMSO stock can be diluted in corn oil.^[5] Another described vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[1] It is recommended to prepare the final working solution fresh on the day of use.^[1]

2. Route of Administration:

- **Oral Gavage (p.o.):** This is the most frequently cited route of administration, demonstrating the compound's oral bioavailability.^[3]^[5]

Protocol 1: Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the efficacy of **GSK805** in a preclinical model of multiple sclerosis.

Materials:

- C57BL/6 mice (female, 8-12 weeks old)
- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- **GSK805**
- Vehicle (e.g., DMSO/Corn oil)

Procedure:

- **EAE Induction:**
 - On Day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.^[3]
 - Administer pertussis toxin intraperitoneally on Day 0 and Day 2 post-immunization.^[3]

- **GSK805** Administration (Prophylactic Regimen):
 - Starting on Day 0, administer **GSK805** (10 mg/kg) or vehicle control daily via oral gavage. [\[3\]](#)[\[8\]](#)
 - Continue daily administration for the duration of the study (e.g., 20-35 days).
- Clinical Scoring:
 - Monitor mice daily for clinical signs of EAE starting around Day 7. Score on a scale of 0-5 (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, etc.).
- Endpoint Analysis (e.g., Day 14 or study conclusion):
 - For mechanistic studies, a higher dose (e.g., 30 mg/kg) can be used.[\[3\]](#)
 - Isolate mononuclear cells from the central nervous system (CNS).
 - Perform intracellular cytokine staining and flow cytometry to analyze the frequency of IL-17 and IFN- γ producing T cells.[\[3\]](#)

Protocol 2: Chemically-Induced Colitis Model (DSS)

Objective: To evaluate the therapeutic potential of **GSK805** in a model of inflammatory bowel disease.

Materials:

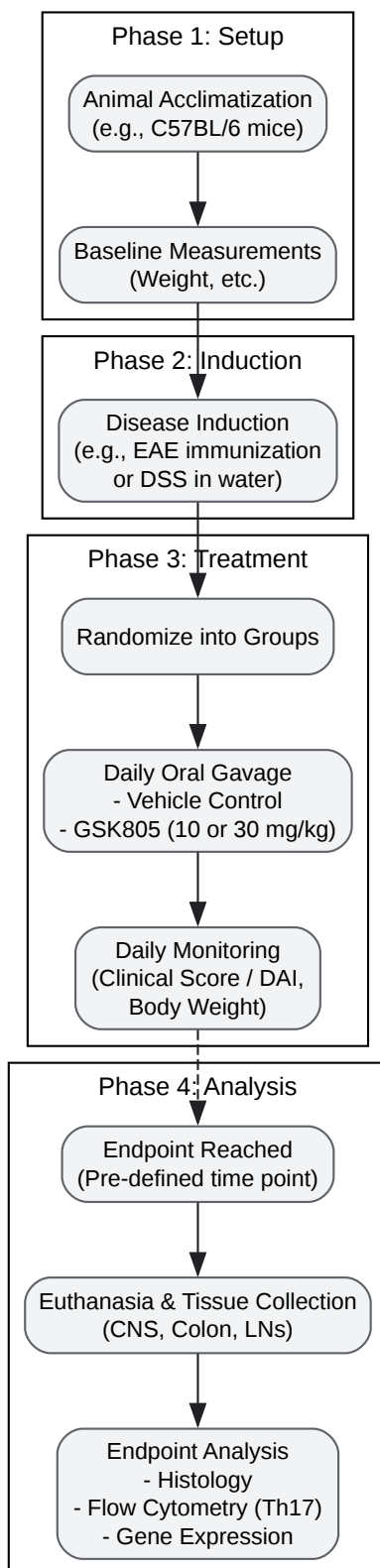
- C57BL/6 mice (8-12 weeks old)
- Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da
- **GSK805**
- Vehicle (DMSO/Corn oil)[\[5\]](#)

Procedure:

- Colitis Induction:

- Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[\[9\]](#) Replace the DSS solution every 2-3 days.
- After the induction period, provide regular autoclaved drinking water.[\[9\]](#)
- **GSK805** Administration (Therapeutic Regimen):
 - Begin daily oral gavage of **GSK805** (10 mg/kg) or vehicle control at the onset of clinical symptoms (e.g., weight loss, diarrhea) or after the DSS induction period.
 - Continue treatment for a defined period (e.g., 2 weeks).[\[5\]](#)
- Monitoring:
 - Record body weight, stool consistency, and presence of blood daily. Calculate a Disease Activity Index (DAI).
- Endpoint Analysis:
 - At the end of the study, sacrifice the mice.
 - Measure colon length as an indicator of inflammation.[\[5\]](#)
 - Collect colon tissue for histological analysis (H&E staining) to score for inflammation, cellular infiltration, and tissue damage.[\[5\]](#)[\[10\]](#)
 - Isolate lamina propria lymphocytes to analyze Th17 cell frequency by flow cytometry.[\[5\]](#)

Experimental Workflow Visualization



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Caption: General workflow for in vivo efficacy studies with **GSK805**.

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